2,3,4,5-Tetrahydropyridin-3-amine
Description
Properties
Molecular Formula |
C5H10N2 |
|---|---|
Molecular Weight |
98.15 g/mol |
IUPAC Name |
2,3,4,5-tetrahydropyridin-3-amine |
InChI |
InChI=1S/C5H10N2/c6-5-2-1-3-7-4-5/h3,5H,1-2,4,6H2 |
InChI Key |
SEECZTVWJNGUEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN=C1)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Design
The tungsten-mediated approach, as detailed in recent organometallic studies, leverages the coordination of a {WTp(NO)(PMe₃)} complex to a dihydropyridine (DHP) substrate. Protonation at the C6 position generates an η²-allyl intermediate, which undergoes stereoselective amination at C5 with primary or secondary amines (e.g., methylamine, benzylamine). The reaction proceeds via a kinetically controlled pathway at −40°C to prevent E1 elimination, which is facilitated by the π-basic tungsten stabilizing the allyl cation intermediate.
Optimization of Reaction Conditions
Key parameters include:
-
Temperature : Reactions conducted at −40°C minimize elimination side reactions.
-
Base Selection : Quenching with potassium tert-butoxide suppresses E1 elimination, improving yields.
-
Oxidative Decomplexation : Liberation of the free amine via oxidation (e.g., with ceric ammonium nitrate) achieves ~50% efficiency.
Yield and Stereochemical Outcomes
The method produces cis-disubstituted 3-aminotetrahydropyridines with >90% regioselectivity (Table 1). For example, methylamine addition to the ethyl-substituted DHP complex yields 5-ethyl-3-methylamino-1,2,5,6-tetrahydropyridine at 52% isolated yield after decomplexation.
Table 1: Representative Yields for Tungsten-Mediated Amination
| Substrate | Amine | Yield (%) |
|---|---|---|
| Ethyl-DHP complex | Methylamine | 52 |
| Allyl-DHP complex | Benzylamine | 48 |
| Parent DHP complex | Cyclohexylamine | 45 |
Thermal Cyclization of Pentanediamine Derivatives
Synthesis of 2,3,4,5-Tetrahydropyridine
Heating pentanediamine (pure or in solution) at elevated temperatures (120–220°C) induces cyclization to 2,3,4,5-tetrahydropyridine. For instance, refluxing pentanediamine in lauryl alcohol at 210°C for 8 hours achieves a 12% conversion rate, while hexadecane solutions at 220°C for 16 hours yield 45.2 g of product.
Functionalization to Introduce 3-Amino Group
While this method efficiently generates the tetrahydropyridine core, subsequent amination at C3 remains challenging. Post-cyclization strategies under investigation include:
-
Electrophilic Amination : Treatment with hydroxylamine-O-sulfonic acid in acidic media.
-
Reductive Amination : Condensation with aldehydes/ketones followed by hydrogenation.
Table 2: Thermal Cyclization Parameters
| Solvent | Temperature (°C) | Time (h) | Conversion (%) |
|---|---|---|---|
| None (neat) | 160 | 8 | 5 |
| Lauryl alcohol | 210 | 8 | 12 |
| Hexadecane | 220 | 16 | 45 |
Boronic Ester-Based Synthetic Routes
Formation of Quaternary Salts
Pyridine-3/4-boronic acid/esters react with alkyl halides (e.g., methyl iodide, benzyl chloride) to form N-substituted quaternary salts. For example, pyridine-3-boronic acid pinacol ester and tert-butyl chloroformate generate a tert-butoxycarbonyl-protected intermediate.
Reduction and Subsequent Modifications
Sodium borohydride reduction in aprotic solvents (e.g., THF, DMF) yields N-substituted tetrahydropyridine boronic esters. Subsequent hydrolysis or transamination could theoretically introduce the C3 amine, though explicit protocols are absent in current literature.
Comparative Analysis of Preparation Methods
Table 3: Method Comparison
| Method | Yield (%) | Scalability | Functional Group Tolerance |
|---|---|---|---|
| Tungsten-mediated amination | 45–52 | Moderate | Broad (amines, esters) |
| Thermal cyclization | 5–45 | High | Limited (thermal stability) |
| Boronic ester reduction | N/A | Low | Narrow (boron-sensitive) |
-
Tungsten-mediated amination excels in regioselectivity but suffers from moderate yields due to oxidative decomplexation losses.
-
Thermal cyclization is scalable but requires post-synthetic modifications to introduce the amine.
-
Boronic ester routes remain exploratory, with potential for diversification via Suzuki-Miyaura couplings .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydropyridin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized to form pyridine or other oxidized derivatives.
Reduction: Reduction reactions can further convert this compound to piperidine derivatives.
Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups.
Major Products
The major products formed from these reactions include pyridine, piperidine, and various substituted tetrahydropyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrahydropyridin-3-amine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. For example, it may inhibit cyclooxygenase-2 (COX-2) to exert anti-inflammatory effects . The compound’s ability to interact with various biological targets makes it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Positional Isomers: 2,3,4,5-Tetrahydropyridin-6-amine
Key Differences :
- Amine Position : The amine group is at position 6 instead of position 3.
- Synthesis and Applications: Patent applications highlight derivatives of this isomer as β-secretase inhibitors for treating neurodegenerative diseases like Alzheimer’s .
- Molecular Interactions : Positional isomerism likely alters hydrogen-bonding patterns and enzyme-binding affinity.
Substituted Derivatives: 5-[(Pyridin-2-yl)methyl]-1,2,3,6-tetrahydropyridin-3-amine
Key Differences :
Heterocyclic Analogues: 6-Amino-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one
Key Differences :
- Core Structure : Replaces tetrahydropyridine with a dihydropyrimidine ring.
- Functional Groups : Contains a thione (-C=S) group instead of an imine .
- Synthesis : Synthesized via condensation reactions with aromatic aldehydes, indicating divergent reactivity compared to the simpler tetrahydropyridin-3-amine .
Patent-Derived Analogues: N-Substituted Tetrahydropyridin-6-amine Inhibitors
Key Differences :
- Substituents : Derivatives include trifluoromethylpyridyl and cyclopentyl groups, enhancing molecular complexity and target specificity .
- Applications : Explicitly designed as β-secretase inhibitors, demonstrating how structural modifications (e.g., trifluoromethyl groups) improve pharmacokinetic properties .
Structural and Functional Data Table
*Estimated based on patent examples.
Research Implications and Gaps
- Polarity and Reactivity : The imine group in this compound contributes to moderate polarity, akin to chlorobiphenyls where substituent position affects polarity . However, direct experimental comparisons (e.g., logP, pKa) with analogues are lacking.
Q & A
Basic Research Questions
Q. What are the key structural features of 2,3,4,5-tetrahydropyridin-3-amine, and how do they influence its reactivity?
- Answer : The compound contains a partially saturated pyridine ring with an amine group at position 2. Its structure includes a six-membered ring with one double bond (C=N), a primary amine (NH₂), and stereochemistry in the (3S)-enantiomer (as shown by the InChIKey SEECZTVWJNGUEJ-YFKPBYRVSA-N) . The amine group enhances nucleophilicity, while the conjugated double bond facilitates π-π stacking interactions. For structural analysis, use techniques like NMR (to confirm stereochemistry) and X-ray crystallography (to resolve ring conformation).
Q. What synthetic strategies are recommended for preparing this compound?
- Answer : While direct synthesis methods are not explicitly detailed in the evidence, analogous compounds (e.g., piperidine derivatives) suggest multi-step routes:
Ring formation : Cyclization of γ-aminoketones via reductive amination.
Functionalization : Introduce substituents via nucleophilic substitution or catalytic hydrogenation.
Purification via column chromatography (polar solvents) is critical to isolate enantiomers, given the stereochemical sensitivity of the (3S)-form .
Q. How can researchers validate the purity and stereochemical integrity of this compound?
- Answer :
- Purity : HPLC with UV detection (λ ~250 nm, typical for aromatic amines).
- Stereochemistry : Chiral column chromatography or circular dichroism (CD) spectroscopy.
- Structural confirmation : Compare experimental IR/NMR data with computational predictions (e.g., DFT-based simulations) .
Advanced Research Questions
Q. How can contradictory data on biological activity between enantiomers be resolved?
- Answer : Contradictions may arise from differential binding to chiral targets (e.g., enzymes or receptors). Methodological steps:
Enantioselective synthesis : Use asymmetric catalysis (e.g., chiral ligands in hydrogenation) to obtain pure (3S) and (3R) forms .
Pharmacological assays : Test each enantiomer in cell-based models (e.g., receptor binding assays) and compare IC₅₀ values.
Molecular docking : Model interactions with target proteins (e.g., beta-secretase inhibitors in ) to identify stereospecific binding pockets .
Q. What computational tools are suitable for predicting the pharmacokinetic profile of this compound?
- Answer :
- QSAR modeling : Predict absorption/distribution using descriptors like logP (calculated as ~1.2 for C₅H₁₀N₂) and polar surface area (PSA ≈ 50 Ų) .
- MD simulations : Study membrane permeability (e.g., blood-brain barrier penetration) via lipid bilayer models.
- ADMET prediction : Tools like SwissADME or ADMETLab 2.0 can estimate toxicity and metabolic stability .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for therapeutic use?
- Answer :
- Analog synthesis : Modify substituents (e.g., halogenation at positions 2, 4, or 5) to test electronic effects (see for chloro-analogs) .
- Bioisosteric replacement : Replace the amine group with a sulfonamide or urea moiety to enhance binding affinity.
- Activity cliffs : Compare IC₅₀ values of analogs in enzymatic assays (e.g., beta-secretase inhibition in ) to identify critical functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
